molecular formula C28H39N3O4 B2884611 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921895-04-7

3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2884611
M. Wt: 481.637
InChI Key: DSIUTNYJFXHHOI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in the scientific or industrial context may also be included.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Heterocyclic Compounds : Novel compounds related to 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been synthesized for various medical applications. For instance, derivatives like benzodifuranyl and thiazolopyrimidines derived from similar compounds demonstrated anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
  • Histamine-3 Receptor Antagonists : Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one, a compound structurally related to 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have shown potential as potent H(3) receptor antagonists, useful in neuroscience research (Zhou et al., 2012).

Biochemical and Pharmacological Research

  • Antibacterial and Anticancer Evaluation : Studies involving compounds with similar structures have shown significant antibacterial and anticancer activities, indicating potential in cancer and infectious disease research (Bondock & Gieman, 2015).
  • Cannabinoid Receptor Research : Compounds like SR141716A, structurally related to 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, are used in studying cannabinoid receptors, providing insights into neuropharmacology and potential therapeutic applications (Landsman et al., 1997).

Chemical Synthesis and Molecular Structure

  • Synthesis of Polycyclic Compounds : Redox-annulations with cyclic secondary amines, including pyrrolidine, have been utilized to synthesize polycyclic imidazolidinone derivatives. Such synthetic methods can be crucial in medicinal chemistry for generating diverse molecular scaffolds (Zhu et al., 2017).
  • Crystal Structure Analysis : Research on crystal and molecular structures, like the analysis of benzamides and pyrrolidine derivatives, is fundamental in understanding the physical and chemical properties of these compounds. Such studies assist in drug design and material sciences (Wu et al., 2014).

Neuropharmacology

  • Nicotinic Acetylcholine Receptor Ligands : Pyrrolidinylmethoxy pyridine derivatives, structurally similar to 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been explored for their potential in enhancing cognitive functions, indicating a role in neuropharmacological research (Lin et al., 1997).

Safety And Hazards

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Future Directions

This involves predicting or suggesting further studies that can be done with the compound based on its properties and uses.


Please consult with a chemist or a relevant expert for a detailed analysis of the compound. They may have access to databases or resources that are not publicly available and can provide a more accurate analysis. Also, please remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O4/c1-5-33-25-17-22(18-26(34-6-2)27(25)35-7-3)28(32)29-19-24(31-13-8-9-14-31)20-10-11-23-21(16-20)12-15-30(23)4/h10-11,16-18,24H,5-9,12-15,19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIUTNYJFXHHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

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